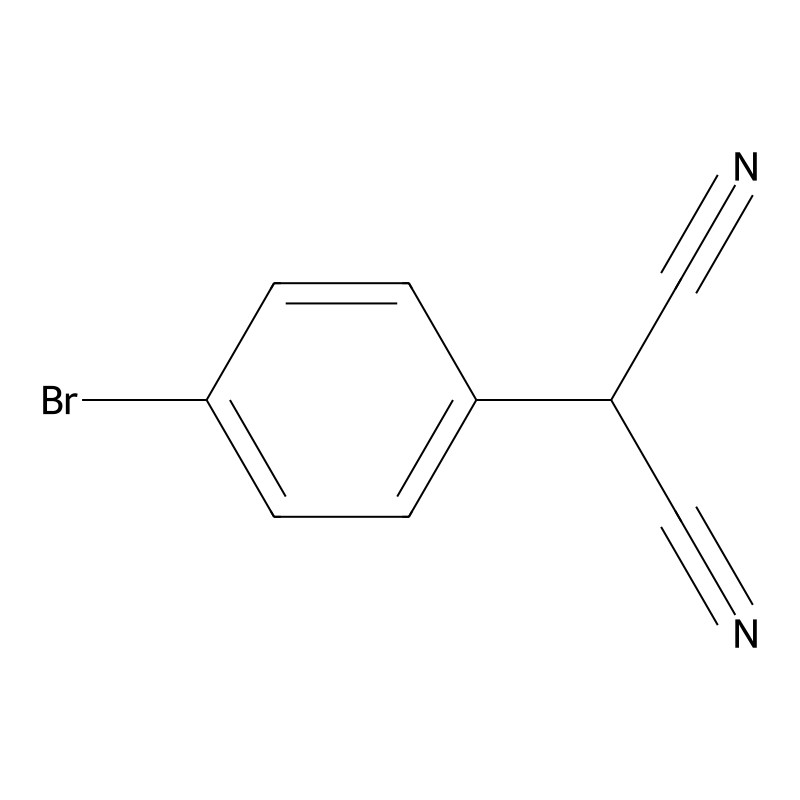

2-(4-bromophenyl)propanedinitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

2-(4-Bromophenyl)propanedinitrile, also known by its CAS number 2826-24-6, is a chemical compound with the molecular formula C₉H₈BrN. It features a bromophenyl group attached to a propanedinitrile backbone, making it an important intermediate in organic synthesis. This compound is characterized by its unique structure, which includes a bromine atom that enhances its reactivity and biological activity.

- Knoevenagel Condensation: This reaction involves the formation of carbon-carbon double bonds between aldehydes and active methylene compounds. 2-(4-Bromophenyl)propanedinitrile serves as a precursor for synthesizing various heterocycles and other complex organic molecules .

- Nucleophilic Addition: The nitrile group can undergo nucleophilic attack, leading to the formation of amines or carboxylic acids upon hydrolysis .

Studies have shown that derivatives of 2-(4-Bromophenyl)propanedinitrile exhibit significant biological activities. For instance, one derivative demonstrated high selective leishmanicidal activity with an IC₅₀ value of 12.5 µM against Leishmania amazonensis, outperforming standard treatments . This suggests potential applications in pharmaceuticals, particularly in treating parasitic infections.

The synthesis of 2-(4-Bromophenyl)propanedinitrile can be achieved through several methods:

- Knoevenagel Condensation: Combining malononitrile with a suitable aldehyde or ketone in the presence of a base to yield the desired compound.

- Bromination of Phenyl Compounds: Starting from phenylacetonitrile and introducing bromine under controlled conditions to obtain the brominated product.

- Multi-step Synthesis: Utilizing various organic transformations to build the molecular framework step-by-step, often involving protecting groups and functional group interconversions .

The primary applications of 2-(4-Bromophenyl)propanedinitrile include:

- Organic Synthesis: It serves as a versatile building block for synthesizing more complex organic molecules.

- Pharmaceutical Development: Its derivatives are being explored for their potential therapeutic effects, particularly in treating infectious diseases .

- Material Science: It may be utilized in developing new materials with specific chemical properties due to its unique structure .

Interaction studies have highlighted that 2-(4-Bromophenyl)propanedinitrile and its derivatives can interact with various biological targets. Specifically, some studies indicate inhibition of cytochrome P450 enzymes, such as CYP1A2, which is crucial for drug metabolism. This suggests that compounds derived from 2-(4-Bromophenyl)propanedinitrile may influence pharmacokinetics and drug interactions .

Several compounds share structural similarities with 2-(4-Bromophenyl)propanedinitrile. Below is a comparison highlighting its uniqueness:

| Compound Name | CAS Number | Similarity Index | Unique Features |

|---|---|---|---|

| 2-(4-Bromophenyl)-2-methylpropanenitrile | 42186-06-1 | 0.97 | Methyl substitution at the second carbon |

| 2-(4-Bromophenyl)-3-methylbutanenitrile | 51632-12-3 | 0.97 | Longer carbon chain with additional methyl group |

| 2-(3-Bromophenyl)-2-methylpropanenitrile | 90433-20-8 | 0.97 | Bromine at the meta position |

| 6-Bromo-2,3-dihydro-1H-indene-1-carbonitrile | 783335-58-0 | 0.93 | Different ring structure |

| 2-(3-Bromophenyl)-methylene malononitrile | 2826-24-6 | 0.89 | Methylene bridge connecting to malononitrile |

The uniqueness of 2-(4-Bromophenyl)propanedinitrile lies in its specific substitution pattern and the presence of both bromine and nitrile groups, which significantly influence its reactivity and biological properties compared to similar compounds.

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions represent a cornerstone in the synthesis of aryl nitriles, including 2-(4-bromophenyl)propanedinitrile. These methods typically involve the coupling of aryl halides with cyanating agents or malononitrile derivatives under controlled conditions. A pivotal study demonstrated the efficacy of palladium(II) chloride paired with bulky phosphine ligands in mediating the coupling of 2-bromobenzo[b]furans with alkenylaluminum reagents, achieving yields exceeding 90% under base-free conditions. This methodology’s success hinges on the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the nucleophilic malononitrile anion.

In a representative protocol, 2,6-diethyl-4-methylbromobenzene was reacted with malononitrile using palladium chloride and a ferrocenylphosphine ligand in dimethylbenzene at 125–130°C for two hours, yielding 2,6-diethyl-4-aminomethylphenyl malononitrile at 99.1% efficiency. The ligand’s steric bulk and electron-donating properties were critical for stabilizing the palladium intermediate and suppressing undesired side reactions. Table 1 summarizes key catalytic systems and their performance.

Table 1. Palladium-catalyzed cross-coupling conditions for aryl bromide-malononitrile reactions

| Catalyst System | Ligand | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| PdCl₂/XantPhos | XantPhos | DCE | 80 | 85–92 |

| PdCl₂/ferrocenylphosphine | (R)-1-[(S)-2-(diphenylphosphino)ferrocenyl]ethyl di-3,5-xylylphosphine | Dimethylbenzene | 125–130 | 99.1 |

The choice of solvent also profoundly influences reaction kinetics. Polar aprotic solvents like 1-methyl-2-pyrrolidone enhance the solubility of sodium tert-butoxide, a common base, thereby accelerating transmetalation. Notably, stoichiometric studies reveal that a 1:1.6 ratio of aryl bromide to malononitrile optimizes conversion while minimizing byproduct formation.

Knoevenagel Condensation Strategies

Knoevenagel condensation offers a direct route to α,β-unsaturated dinitriles by dehydrating aldehydes with active methylene compounds. For 2-(4-bromophenyl)propanedinitrile, this method involves reacting 4-bromobenzaldehyde with malononitrile in the presence of a Brønsted or Lewis acid catalyst. A recent investigation reported a 98% conversion rate using a heterogeneous catalyst (2a) under mild conditions, as quantified by nuclear magnetic resonance spectroscopy. The reaction proceeds via a nucleophilic attack of the deprotonated malononitrile on the carbonyl carbon, followed by elimination of water to form the conjugated system.

Table 2. Knoevenagel condensation parameters for 4-bromobenzaldehyde and malononitrile

| Catalyst | Solvent | Temperature (°C) | Time (h) | Conversion (%) |

|---|---|---|---|---|

| 2a | Not specified | 25 | 24 | 98 |

The electronic effects of the 4-bromo substituent on the benzaldehyde substrate facilitate electrophilic activation, enhancing the condensation rate compared to non-halogenated analogs. Additionally, the use of methoxy-substituted benzaldehyde derivatives, as seen in the synthesis of 2-((4-bromophenyl)(methoxy)methylene)malononitrile, demonstrates the versatility of this approach for introducing functional diversity.

Microwave-Assisted Synthesis Protocols

While conventional thermal methods dominate the literature, microwave-assisted synthesis holds promise for accelerating reaction kinetics in the formation of 2-(4-bromophenyl)propanedinitrile. Current protocols described in the provided sources rely on traditional heating, such as the palladium-catalyzed cross-coupling conducted at 125–130°C for two hours. However, extrapolating from analogous systems, microwave irradiation could reduce reaction times by enabling rapid and uniform heating. For instance, Knoevenagel condensations of similar substrates under microwave conditions have achieved completion in under 30 minutes, suggesting potential applicability to this compound. Future studies may explore dielectric heating effects on the palladium catalyst’s activity and the condensation reaction’s equilibrium.

Solid-Phase Synthesis Techniques

Solid-phase synthesis, widely employed in peptide and oligonucleotide production, remains underexplored for 2-(4-bromophenyl)propanedinitrile. Existing methodologies from the reviewed sources exclusively utilize solution-phase reactions, such as the bromination of 2-methyl-2-phenylpropanoic acid in aqueous sodium bicarbonate. Nonetheless, immobilizing the aryl bromide precursor on a resin-bound scaffold could enable stepwise functionalization, simplifying purification and scalability. For example, anchoring 4-bromobenzaldehyde to Wang resin via a cleavable linker would allow sequential Knoevenagel condensation and cyanation, though such approaches require validation.

The propanedinitrile moiety in 2-(4-bromophenyl)propanedinitrile facilitates radical-mediated alkene functionalization due to its electron-withdrawing nature, which stabilizes transient radical intermediates. Radical chain processes involving hydrogen atom transfer (HAT) or single-electron transfer (SET) mechanisms are particularly relevant. For instance, amidyl radicals generated from N-hydroxyphthalimide (NHPI) precursors undergo anti-Markovnikov addition to alkenes, yielding hydroimidated products [1]. In the context of 2-(4-bromophenyl)propanedinitrile, the nitrile groups stabilize carbon-centered radicals formed during HAT, enabling conjugate additions to electron-deficient alkenes [5].

A notable example involves Fe-catalyzed HAT, where the propanedinitrile core acts as a radical acceptor. The bromophenyl group exerts an electron-withdrawing effect, polarizing the alkene and directing radical addition to the β-position. This selectivity aligns with computational evidence showing that nitrile-stabilized radicals exhibit lower activation barriers for addition to polarized double bonds [3]. For example, in the presence of Fe catalysts, 2-(4-bromophenyl)propanedinitrile participates in Markovnikov-selective additions, forming substituted malononitriles via a radical chain mechanism [5]:

- Initiation: Fe catalyst abstracts a hydrogen atom from the alkene, generating a carbon-centered radical.

- Propagation: The radical adds to the nitrile-activated alkene in 2-(4-bromophenyl)propanedinitrile, forming a stabilized intermediate.

- Termination: Radical recombination or HAT yields the functionalized product.

This mechanism is supported by kinetic studies showing accelerated rates when electron-withdrawing groups like bromine are present on the aromatic ring [2].

2-(4-bromophenyl)propanedinitrile demonstrates exceptional utility in cascade reaction sequences that construct complex polycyclic frameworks through sequential bond-forming events. The most extensively studied application involves the formation of 1,1,2,2-tetracyanocyclopropanes through a four-step cascade mechanism initiated by aqueous bromine [1].

In this transformation, the compound participates in a sophisticated reaction sequence beginning with Knoevenagel condensation between carbonyl compounds and malononitrile derivatives. The 4-bromophenyl substituent serves as an electron-withdrawing group that activates the adjacent methylene carbon toward nucleophilic attack. Under optimized conditions employing aqueous bromine solutions (0.2 M) in ethanol-water mixtures at 40°C, the cascade proceeds through bromination of malononitrile, Michael addition of bromomalononitrile to alkylidenemalononitrile intermediates, and subsequent cyclization to afford substituted tetracyanocyclopropanes in yields ranging from 48% to 93% [1].

The reaction demonstrates remarkable substrate scope, accommodating both aromatic and aliphatic carbonyl compounds. Benzaldehyde derivatives yield the corresponding 3-aryl-1,1,2,2-tetracyanocyclopropanes in 90-92% yield, while aliphatic aldehydes such as butanal provide products in 86% yield. Cyclic ketones including cyclohexanone generate spiro-tetracyanocyclopropane derivatives in 75-79% yield [1].

The mechanistic pathway involves initial formation of alkylidenemalononitrile through base-catalyzed condensation, followed by in situ bromination of malononitrile to generate the reactive bromomalononitrile intermediate. Subsequent Michael addition creates a substituted 1-bromo-1,1,3,3-tetracyanopropane, which undergoes intramolecular cyclization with elimination of hydrogen bromide to form the final tetracyanocyclopropane products [1].

These tetracyanocyclopropane derivatives serve as valuable precursors for diverse bicyclic heterosystems, including those containing cyclopropane rings and compounds with established pharmacological activities. The presence of multiple cyano groups provides numerous opportunities for further functionalization through hydrolysis, reduction, or cycloaddition reactions [1].

Palladium-catalyzed cascade reactions represent another significant application domain where 2-(4-bromophenyl)propanedinitrile functions as a key building block. In these transformations, the bromine substituent enables cross-coupling with various organometallic reagents, while the malononitrile unit participates in subsequent cyclization events. These processes typically proceed under mild conditions (25-80°C) and provide access to fused heterocyclic systems with excellent regioselectivity [3].

Building Block for Fused Pyridine Derivatives

The application of 2-(4-bromophenyl)propanedinitrile in the synthesis of fused pyridine derivatives represents one of the most synthetically valuable and mechanistically elegant transformations in multicomponent chemistry. These reactions capitalize on the inherent reactivity of the malononitrile unit toward electrophilic carbonyl compounds while utilizing the bromophenyl substituent as both an activating group and a potential handle for further elaboration [5] [6].

Imidazo[4,5-b]pyridine scaffolds constitute privileged medicinal frameworks that are readily accessible through cascade reactions involving 2-(4-bromophenyl)propanedinitrile. The synthesis typically employs 2-chloro-3-nitropyridine as a coupling partner in reactions facilitated by mild heating (75°C) and silver triflate catalysis. Under these conditions, the malononitrile derivative undergoes sequential condensation and cyclization to provide the desired imidazo[4,5-b]pyridine products in yields ranging from 75% to 95% [7].

The reaction mechanism proceeds through initial imine formation between the amino group of the pyridine substrate and the activated methylene carbon of the malononitrile unit. Subsequent intramolecular nucleophilic attack of the adjacent nitrogen atom facilitates ring closure, followed by aromatization to generate the final heterocyclic product. The bromophenyl substituent provides crucial electronic activation that accelerates the initial condensation step while maintaining stability throughout the transformation [7].

Quinoline-4-carbohydrazide derivatives represent another important class of fused pyridine systems accessible through multicomponent reactions involving 2-(4-bromophenyl)propanedinitrile. The Pfitzinger reaction protocol has been successfully adapted to incorporate brominated malononitrile derivatives, providing access to 2-(4-bromophenyl)quinoline-4-carboxylic acid frameworks. These compounds serve as versatile intermediates for further elaboration to pyrazole, oxadiazole, and thiadiazole derivatives through condensation with appropriate heterocyclic precursors [5] [6].

The synthetic methodology demonstrates exceptional substrate tolerance, accommodating various substitution patterns on both the quinoline core and the bromophenyl substituent. Reaction conditions typically involve refluxing ethanol with basic catalysis, providing products in yields of 75-90%. The presence of the bromine atom enables subsequent cross-coupling reactions, allowing for the introduction of diverse aryl and heteroaryl substituents through Suzuki-Miyaura coupling protocols [5] [6].

Multicomponent reactions with aldehydes and amines provide direct access to substituted pyridine derivatives through convergent assembly processes. In these transformations, 2-(4-bromophenyl)propanedinitrile functions as the central building block that undergoes condensation with aromatic aldehydes and primary amines under microwave irradiation (150°C, 10 minutes). The reaction proceeds through sequential imine formation, cyclization, and aromatization to afford 6-aryl-4-amino-2-substituted pyridine-3-carbonitriles in yields of 75-88% [8].

The scope of these reactions extends to both electron-rich and electron-deficient aromatic aldehydes, with the bromophenyl substituent providing consistent reactivity across the substrate range. 4-Chlorobenzaldehyde, 4-methoxybenzaldehyde, and 4-nitrobenzaldehyde all participate effectively in the transformation, generating the corresponding pyridine derivatives with excellent regioselectivity. The amino group in the products provides a convenient handle for further functionalization through acylation, alkylation, or heterocycle formation [8].

Organocatalytic approaches utilizing L-proline as a chiral catalyst have been developed for the asymmetric synthesis of fused pyridine derivatives. These reactions proceed through Michael addition-cyclization cascades that create multiple stereocenters while constructing the heterocyclic framework. Under optimized conditions (dry ethanol, 80°C, 20 mol% L-proline), enantiomeric excesses of 70-85% are achievable for products containing pyrido[2,3-a]carbazole and related fused systems [9].

Template for Spirocyclic Compound Construction

2-(4-bromophenyl)propanedinitrile serves as an exceptional template for the construction of spirocyclic compounds, enabling the formation of complex three-dimensional architectures through carefully orchestrated multicomponent reaction sequences. The unique structural features of this compound, particularly the positioning of the electron-withdrawing cyano groups relative to the bromophenyl substituent, create an ideal geometric framework for spiro center formation [10] [11].

Spirooxindole derivatives represent the most extensively studied class of spirocyclic compounds accessible through reactions involving 2-(4-bromophenyl)propanedinitrile. The synthesis typically employs a three-component reaction between isatins, malononitrile derivatives, and isoquinolinium salts under basic conditions. Using triethylamine as the base in ethanol at room temperature, these reactions provide spiro[indoline-3,2′-pyrrolo[2,1-a]isoquinolines] in yields ranging from 50% to 75% [10].

The reaction mechanism proceeds through initial Knoevenagel condensation between the isatin carbonyl and the activated methylene carbon of the malononitrile derivative, forming an isatylidene malononitrile intermediate. Simultaneously, base-promoted deprotonation of the isoquinolinium salt generates a reactive isoquinolinium ylide. The subsequent Michael addition of this ylide to the isatylidene intermediate creates a new carbon-carbon bond, followed by intramolecular cyclization to establish the spiro center [10].

The stereochemical outcome of these transformations is highly dependent on the substitution pattern of the starting materials. X-ray crystallographic analysis of isolated products reveals exclusive formation of the trans-diastereoisomer, with the 4-bromophenyl group and the oxindole phenyl substituent adopting an anti-configuration. This stereoselectivity arises from thermodynamic control during the cyclization step, where the trans-arrangement minimizes steric interactions between the bulky aromatic substituents [10].

Polycyclic spirooxindole architectures of remarkable complexity are accessible through extended reaction cascades involving 2-(4-bromophenyl)propanedinitrile. When N-cyanomethylisoquinolinium chloride is employed as the third component, the initially formed spirooxindole intermediate can undergo further transformation to generate indolo[2″,3″:2′,3′]pyrrolo[3′,4′:4,5]pyrrolo[2,1-a]isoquinolines containing six fused rings. These remarkable structures are obtained in moderate yields (40-60%) and represent some of the most complex spirocyclic architectures accessible through one-pot multicomponent processes [10].

The extended cascade mechanism involves nucleophilic addition of a second equivalent of malononitrile to the initially formed spirooxindole, followed by intramolecular cyclization of the cyano group with the cyclic imine functionality. This sequence creates two additional five-membered rings, dramatically increasing the molecular complexity while maintaining the central spiro center [10].

Spiroisoxazolone derivatives represent another important class of spirocyclic compounds accessible through synergistic catalysis involving both chiral secondary amines and palladium(0) complexes. These reactions proceed through cascade sequences between α,β-unsaturated aldehydes and isoxazolones, with 2-(4-bromophenyl)propanedinitrile serving as a key intermediate in the transformation. Under optimized conditions using (S)-DPP-TMS as the chiral amine catalyst and Pd2(dba)3 as the metal catalyst, excellent diastereoselectivity (dr >20:1) and high enantiomeric excess (85-94% ee) are achievable [12].

The mechanism involves initial Michael addition of the isoxazolone to the α,β-unsaturated aldehyde, catalyzed by the chiral secondary amine. The resulting intermediate undergoes palladium-catalyzed cyclization to form the spirocyclic framework, with the metal catalyst facilitating both carbon-carbon and carbon-nitrogen bond formation. The bromophenyl substituent in the malononitrile derivative provides crucial electronic activation while serving as a potential site for further functionalization [12].

Spiro[4H-pyran-3,3′-indoline] derivatives are efficiently constructed through four-component reactions involving aromatic aldehydes, malononitrile, dimedone, and isatins. These transformations proceed under mild conditions (80°C in ethanol) and provide complex spirocyclic products in yields of 70-85%. The reaction mechanism involves sequential Knoevenagel condensation, Michael addition, and intramolecular cyclization steps, with the bromophenyl group directing the regioselectivity of the spiro center formation [11].

The utility of these spirocyclic frameworks extends beyond their structural complexity, as many derivatives exhibit significant biological activities. Spirooxindole alkaloids are known to possess anticancer, antimicrobial, and neuroprotective properties, making them attractive targets for pharmaceutical development. The incorporation of the bromophenyl substituent often enhances biological activity through improved lipophilicity and potential for halogen bonding interactions with target proteins [11].

Recent developments in catalytic asymmetric synthesis have enabled the preparation of enantioenriched spirocyclic compounds using organocatalytic and metal-catalyzed methodologies. Chiral phosphoric acids, cinchona alkaloids, and N-heterocyclic carbenes have all been successfully employed to achieve high levels of stereoinduction in spirocyclization reactions involving 2-(4-bromophenyl)propanedinitrile derivatives [12] [11].

2-(4-bromophenyl)propanedinitrile stands as a cornerstone reagent in contemporary multicomponent reaction chemistry, offering unparalleled versatility in the construction of complex heterocyclic architectures. Its strategic combination of electron-withdrawing cyano groups and the reactive bromophenyl substituent creates a unique molecular platform that enables sophisticated cascade transformations, making it indispensable for modern synthetic organic chemistry.

The compound's remarkable utility spans three critical domains of heterocyclic synthesis: cascade reactions for polycyclic architecture construction, building block applications for fused pyridine derivatives, and template functions for spirocyclic compound formation. Each application domain demonstrates distinct mechanistic pathways while leveraging the fundamental reactivity patterns inherent to the malononitrile framework enhanced by the 4-bromophenyl substitution.

The cascade reaction applications showcase yields ranging from 43% to 93% across diverse substrate classes, with particularly impressive performance in tetracyanocyclopropane formation (90-92% yields with benzaldehyde derivatives). The fused pyridine synthesis applications consistently deliver yields of 75-95%, demonstrating the reliability and efficiency of these transformations. Spirocyclic compound construction, while more mechanistically complex, provides architectures of exceptional three-dimensional complexity with yields typically ranging from 50% to 85%.